molecular formula C9H8BrFO2 B8489771 (+/-)-(7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol

(+/-)-(7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol

Cat. No. B8489771
M. Wt: 247.06 g/mol
InChI Key: LURFFZLWXJEENW-UHFFFAOYSA-N
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Patent
US07435837B2

Procedure details

Treatment of 2-allyl-6-bromo-3-fluorophenol (9.01 g, 0.039 mol) with 3-chloroperoxybenzoic acid (77%, 13.46 g, 0.06 mol) followed by potassium carbonate (13.82 g, 0.10 mol) generally according to the reaction procedure described for Intermediate 9 gave 6.71 g (70%) of (±)-(7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol as a white solid. Rf=0.20 (silica, ethyl acetate:hexanes 1:4); mp 40-43° C.; Anal. calcd. for C9H8BrFO2.0.2H2O: C, 43.13; H, 3.38. Found: C, 42.94; H, 3.15.
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
13.46 g
Type
reactant
Reaction Step Two
Quantity
13.82 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([Br:11])[C:5]=1[OH:12])[CH:2]=[CH2:3].ClC1C=C(C=CC=1)C(OO)=[O:18].C(=O)([O-])[O-].[K+].[K+]>>[Br:11][C:6]1[C:5]2[O:12][CH:2]([CH2:3][OH:18])[CH2:1][C:4]=2[C:9]([F:10])=[CH:8][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.01 g
Type
reactant
Smiles
C(C=C)C1=C(C(=CC=C1F)Br)O
Step Two
Name
Quantity
13.46 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
13.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
generally according to the reaction procedure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=2CC(OC21)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.71 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.